molecular formula C8H16N2O2 B6246114 3-(tert-butoxy)azetidine-1-carboxamide CAS No. 2157999-93-2

3-(tert-butoxy)azetidine-1-carboxamide

Cat. No.: B6246114
CAS No.: 2157999-93-2
M. Wt: 172.2
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Description

3-(tert-Butoxy)azetidine-1-carboxamide is a structurally unique azetidine derivative characterized by a tert-butoxy group at the 3-position and a carboxamide functional group at the 1-position of the four-membered azetidine ring. The tert-butoxy group contributes steric bulk and lipophilicity, while the carboxamide enables hydrogen bonding, making this compound valuable in medicinal chemistry for drug design.

Properties

CAS No.

2157999-93-2

Molecular Formula

C8H16N2O2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)azetidine-1-carboxamide typically involves the reaction of azetidine derivatives with tert-butyl groups. One common method is the ring-opening polymerization of azetidines, which can be carried out under both anionic and cationic conditions . The reaction conditions often involve the use of specific catalysts and solvents to control the polymerization process and achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butoxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-(tert-butoxy)azetidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)azetidine-1-carboxamide involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The azetidine ring’s strain also plays a role in its reactivity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Key Differences :

  • Substituent: Replaces the tert-butoxy group with a meta-methylphenoxy (m-toluoxy) group.
  • The carboxamide group remains consistent, preserving hydrogen-bonding interactions critical for target engagement .

tert-Butyl 3-aminoazetidine-1-carboxylate

Key Differences :

  • Functional Groups: Features a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an amino group at the 3-position.
  • Impact: The Boc group is a transient protective strategy for amines, whereas the carboxamide in the target compound offers inherent stability. The 3-amino group provides a reactive site for further derivatization, contrasting with the tert-butoxy group’s role as a steric modulator .

Fluorinated Derivative (Compound 58, )

Key Differences :

  • Substituent: Incorporates a tetrafluoropropyl-phenoxy group and an ethoxycarbonyl moiety.
  • Synthetic challenges are evident, with a low yield of 35% due to steric and electronic complexities .

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

Key Differences :

  • Substituent: Combines amino and hydroxymethyl groups at the 3-position.
  • Impact :
    • Dual functionality allows for versatile derivatization, while the hydroxymethyl group increases polarity compared to tert-butoxy.
    • The Boc protection contrasts with the target compound’s carboxamide, which may simplify synthetic workflows by avoiding deprotection steps .

Structural and Functional Analysis

Property 3-(tert-Butoxy)azetidine-1-carboxamide 3-(m-Toluoxy)azetidine-1-carboxamide tert-Butyl 3-aminoazetidine-1-carboxylate Compound 58 (Fluorinated)
Substituents 3-tert-butoxy, 1-carboxamide 3-m-toluoxy, 1-carboxamide 3-amino, 1-Boc Tetrafluoropropyl, ethoxycarbonyl
Molecular Weight ~172.23 (inferred) ~204.23 (inferred) 172.23 566.59
Lipophilicity Moderate (aliphatic tert-butoxy) High (aromatic substituent) Low (Boc group) Very high (fluorination)
Synthetic Yield Not reported Not reported High (via silica gel purification) 35%
Key Applications Drug design (rigidity + H-bonding) Lipophilic prodrugs Intermediate for amine protection Fluorinated drug candidates

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